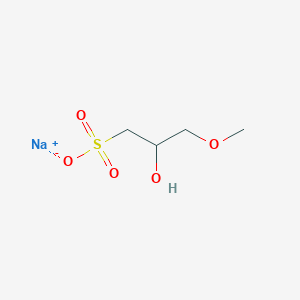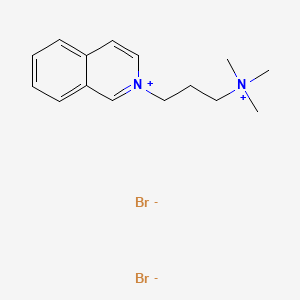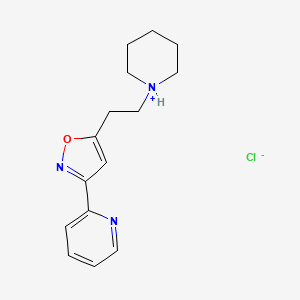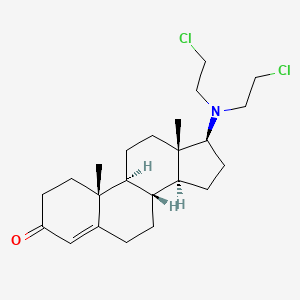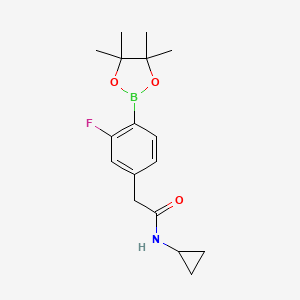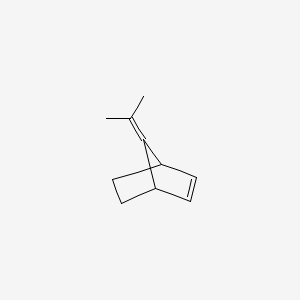
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
作用機序
The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.
特性
CAS番号 |
14995-50-7 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3 |
InChIキー |
LUOGQGXSVQQCOL-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2CCC1C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


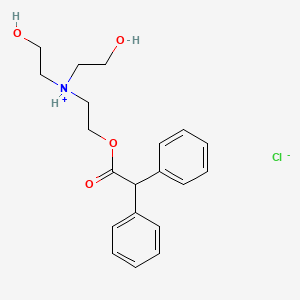
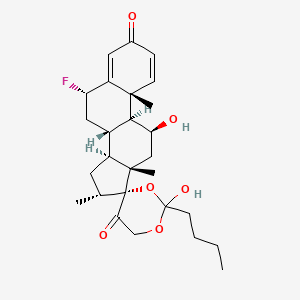
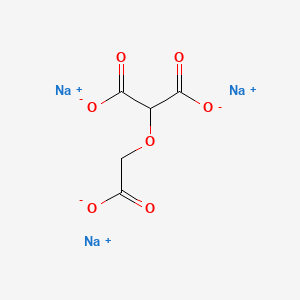
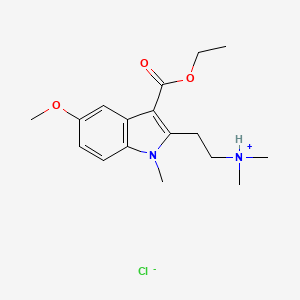
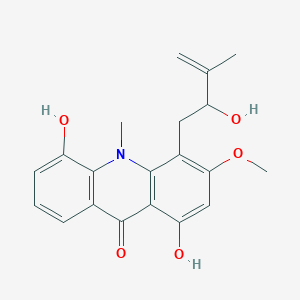
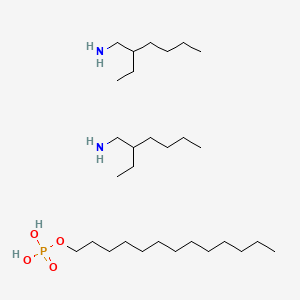
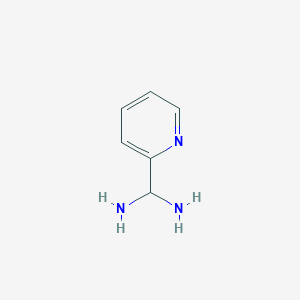
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)
